5-Methyl-2-nitro-1,1'-biphenyl is an aromatic compound characterized by a biphenyl structure with a methyl group and a nitro group attached to it. Its molecular formula is C13H11N1O2, and it has a molecular weight of approximately 213.23 g/mol. The compound features a biphenyl backbone, which consists of two phenyl rings connected by a single bond, with the nitro group located at the second position of one ring and the methyl group at the fifth position. This arrangement affects its reactivity and biological properties.
Currently, there is no scientific literature available on the specific mechanism of action of 5-Methyl-2-nitro-1,1'-biphenyl.
As with most nitroaromatic compounds, 5-Methyl-2-nitro-1,1'-biphenyl should be handled with care due to potential hazards. Nitroaromatics can be:
Research indicates that compounds similar to 5-Methyl-2-nitro-1,1'-biphenyl exhibit significant biological activities. Nitroaromatic compounds are often studied for their potential as:
5-Methyl-2-nitro-1,1'-biphenyl can be synthesized through several methods:
5-Methyl-2-nitro-1,1'-biphenyl finds applications in various fields:
Interaction studies involving 5-Methyl-2-nitro-1,1'-biphenyl often focus on its reactivity with biological macromolecules:
Several compounds share structural similarities with 5-Methyl-2-nitro-1,1'-biphenyl. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Nitrobiphenyl | Nitro group at position 2 | Simpler structure; often used as a reference. |
| 4-Methyl-2-nitrobiphenyl | Methyl group at position 4 | Different regioisomer; alters reactivity. |
| 3-Nitrobiphenyl | Nitro group at position 3 | Exhibits different biological activity patterns. |
| 5-Chloro-2-nitro-1,1'-biphenyl | Chlorine substituent instead of methyl | Changes electronic properties significantly. |
5-Methyl-2-nitro-1,1'-biphenyl is unique due to its specific arrangement of functional groups that influence both its chemical reactivity and biological activity compared to these similar compounds. Its methyl substituent provides distinct directing effects during electrophilic substitution reactions, setting it apart from others in terms of synthetic utility and potential applications.